2-Tert-butyl-7-hydroxyanthra[2,1-b]benzo[d]furan-8,13-dione
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Overview
Description
11-(TERT-BUTYL)-3-HYDROXYANTHRA2,1-BBENZOFURAN-4,9-DIONE is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy group, and a fused anthraquinone-benzofuran system
Preparation Methods
The synthesis of 11-(TERT-BUTYL)-3-HYDROXYANTHRA2,1-BBENZOFURAN-4,9-DIONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Anthraquinone Core: This can be achieved through the Friedel-Crafts acylation of a suitable aromatic compound with phthalic anhydride, followed by cyclization.
Introduction of the Benzofuran Ring: This step involves the formation of the benzofuran ring through a cyclization reaction, often using a palladium-catalyzed coupling reaction.
Addition of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl chloride in the presence of a strong base.
Hydroxylation: The hydroxy group can be introduced through selective oxidation of a precursor compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
11-(TERT-BUTYL)-3-HYDROXYANTHRA2,1-BBENZOFURAN-4,9-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions.
Scientific Research Applications
11-(TERT-BUTYL)-3-HYDROXYANTHRA2,1-BBENZOFURAN-4,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 11-(TERT-BUTYL)-3-HYDROXYANTHRA2,1-BBENZOFURAN-4,9-DIONE involves its interaction with molecular targets in cells. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can disrupt cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 11-(TERT-BUTYL)-3-HYDROXYANTHRA2,1-BBENZOFURAN-4,9-DIONE include other anthraquinone derivatives and benzofuran compounds. For example:
2,6-Di-tert-butylphenol: This compound is used as an antioxidant and UV stabilizer in various industrial applications.
Benzofuran Derivatives: These compounds have diverse biological activities, including anti-tumor and anti-viral properties.
The uniqueness of 11-(TERT-BUTYL)-3-HYDROXYANTHRA2,1-BBENZOFURAN-4,9-DIONE lies in its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-tert-butyl-7-hydroxyanthra[2,1-b][1]benzofuran-8,13-dione |
InChI |
InChI=1S/C24H18O4/c1-24(2,3)12-8-9-17-15(10-12)19-18(28-17)11-16(25)20-21(19)23(27)14-7-5-4-6-13(14)22(20)26/h4-11,25H,1-3H3 |
InChI Key |
JAWCSZAVNKLTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC3=C2C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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